![molecular formula C8H4BrF3N2 B116429 6-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 150780-40-8](/img/structure/B116429.png)

6-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶

货号 B116429

CAS 编号:

150780-40-8

分子量: 265.03 g/mol

InChI 键: ZDNCRDVYCJEJPX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

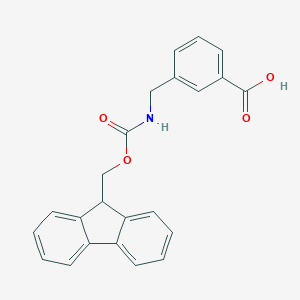

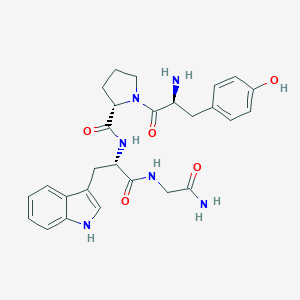

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4BrF3N2 . It has a molecular weight of 265.03 g/mol . The compound is a white solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6 (8 (10,11)12)4-14 (7)3-5/h1-4H . The Canonical SMILES is C1=CC2=NC (=CN2C=C1Br)C (F) (F)F . Physical And Chemical Properties Analysis

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a molecular weight of 265.03 g/mol . It has a topological polar surface area of 17.3 Ų . The compound is a white solid at room temperature .科学研究应用

腐蚀抑制

- 对低碳钢的抑制性能: Saady et al. (2021)进行的研究评估了咪唑并[4,5-b]吡啶衍生物,与6-溴-2-(三氟甲基)咪唑并[1,2-a]吡啶密切相关,对低碳钢腐蚀的抑制性能。这些衍生物表现出高抑制性能,作为混合型抑制剂。

合成化学和方法学

- 超声波促进和碱介导的溴化反应: Gui等人(2020) Gui et al. (2020)开发了一种高效的合成C3-溴代咪唑并[1,2-a]吡啶的方案,展示了创新合成方法的潜力。

- 三氟甲基衍生物的合成: Abignente et al. (1986)的研究侧重于合成一系列带有三氟甲基基团的杂环化合物,类似于问题中的化合物,突显了这些化合物在化学合成中的多功能性。

治疗和生物应用

- 咪唑并[1,2-a]吡啶作为治疗剂: Deep et al. (2016)的综述突出了咪唑并[1,2-a]吡啶在药物化学中的广泛应用,这是与问题中的化合物相关的核心结构,包括抗菌、抗病毒和抗癌活性。

- 抗癌和抗菌活性: Shelke et al. (2017)对6-溴-2-(取代)-3H-咪唑并[4,5-b]吡啶衍生物的研究显示出显著的抗癌和抗菌活性,表明这些化合物在生物应用中的潜力。

合成和化学性质

- 微波辅助的一锅式环化/铃木偶联: Koubachi等人(2007) Koubachi et al. (2007)开发了一种合成多取代咪唑并[1,2-a]吡啶衍生物的方法,突显了这些化合物的化学多功能性和反应性。

属性

IUPAC Name |

6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNCRDVYCJEJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601591 | |

| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

150780-40-8 | |

| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-5-bromo-pyridine o (11.6 mmol, 2.0 g) in ethanol (50 ml) was added 3-bromo-1,1,1-trifluoroacetone (2.1 equiv., 24.3 mmol, 4.64 g) and potassium carbonate (1.5 equiv., 17.3 mmol, 2.40 g). The mixture was heated at reflux for 24 hours and evaporated under reduced pressure. The residue was partitioned between a diluted aqueous sodium bicarbonate solution (100 ml) and dichloromethane (100 ml). The organic layer was dried (MgSO4) and evaporated under reduced pressure. The residue was triturated with diisopropylether (20 ml) and filtered. The filtrate was evaporated under reduced pressure and the residue was triturated with petroleum ether (20 ml). The solids were isolated by filtration affording 6-bromo-2-trifluoromethyl-imidazo[1,2-a]pyridine p (3.0 g, yield=98%).

Yield

98%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromopyridin-2-amine (2 g, 11.56 mmol), 3-bromo-1,1,1-trifluoropropan-2-one (1.44 mL, 2.65 g, 13.87 mmol) and potassium carbonate (2.4 g, 17.34 mmol) and 15 mL of ethanol was heated in a microwave vial to 120° C. for 30 min. The mixture was concentrated, and the residue was partitioned between DCM and water. The organic phase was concentrated and purified by flash chromatography on silica gel using MBTE/heptane as the eluent. Product was isolated as an off-white solid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)